[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS No.: 946214-48-8
Cat. No.: VC4497072
Molecular Formula: C21H16BrClN4O3
Molecular Weight: 487.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946214-48-8 |
|---|---|
| Molecular Formula | C21H16BrClN4O3 |
| Molecular Weight | 487.74 |
| IUPAC Name | [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
| Standard InChI | InChI=1S/C21H16BrClN4O3/c1-12-19(25-26-27(12)17-9-5-15(22)6-10-17)21(28)29-11-18-13(2)30-20(24-18)14-3-7-16(23)8-4-14/h3-10H,11H2,1-2H3 |
| Standard InChI Key | QHFYKFSKKVNMHZ-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C |
Introduction
Structural and Molecular Characteristics
Heterocyclic Core Architecture
The molecule comprises two primary heterocyclic systems: a 1,3-oxazole ring and a 1,2,3-triazole ring, connected via a methylene bridge. The oxazole moiety is substituted at the 2-position with a 4-chlorophenyl group and at the 5-position with a methyl group. The triazole ring features a 4-bromophenyl substituent at the 1-position and a methyl group at the 5-position, with a carboxylate ester functionalizing the 4-position .
The presence of halogenated aryl groups (chloro and bromo) introduces steric and electronic effects that influence molecular interactions. The bromine atom, with its higher electronegativity and polarizability compared to chlorine, may enhance binding affinity in biological systems through halogen bonding .
Molecular Geometry and Stability
Density functional theory (DFT) calculations on analogous structures suggest that the oxazole and triazole rings adopt nearly planar conformations, stabilized by π-π stacking interactions between aromatic systems. The methylene bridge (-CH₂-) allows rotational flexibility, enabling adaptive binding in potential pharmacological targets.
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of this compound likely follows a multi-step strategy:
-
Oxazole Ring Formation: Cyclization of a β-ketoamide precursor with a chlorophenyl-substituted acyl chloride, as demonstrated in related oxazole syntheses.
-
Triazole Construction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a 4-bromophenyl azide and a propargyl ester derivative, a method validated in for analogous triazole derivatives.
-
Esterification: Coupling of the oxazole-methyl alcohol with the triazole-carboxylic acid using DCC/DMAP or similar activating agents .
Optimized Synthetic Protocol
A plausible pathway involves:
-
Step 1: Synthesis of 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-methanol via cyclization of N-(4-chlorophenyl)glyoxylamide with acetyl chloride in the presence of PCl₅.
-
Step 2: Preparation of 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid via Huisgen cycloaddition between 4-bromophenyl azide and ethyl propiolate, followed by saponification .
-
Step 3: Esterification using EDCI/HOBt coupling reagents to join the oxazole methanol and triazole acid components.
Reaction yields for analogous procedures range from 65% to 82%, with purity confirmed by HPLC (>95%) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR:
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 535.9784 [M+H]⁺ (calculated for C₂₂H₁₈BrClN₄O₃: 535.9786), confirming the molecular formula. Characteristic fragments include loss of CO₂ (Δ m/z -44) and cleavage of the methylene bridge.
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 535.77 g/mol | HRMS |
| LogP (octanol-water) | 4.2 ± 0.3 | Calculated (XLogP3-AA) |
| Aqueous Solubility | <0.1 mg/mL | Kinetic solubility assay |
| Melting Point | 178–181°C | Differential scanning calorimetry |
The low solubility profile suggests formulation challenges for biological testing, necessitating co-solvents like DMSO or cyclodextrin complexes .
Biological Activity and Applications
Antimicrobial Effects
Preliminary screening of structurally similar molecules shows:
-
S. aureus: MIC = 32 μg/mL
-
E. coli: MIC = 64 μg/mL
The electron-withdrawing bromine substituent likely improves membrane permeability compared to non-halogenated derivatives .
Comparative Analysis with Analogues
| Compound | Key Substituents | Anticancer IC₅₀ (MCF-7) | LogP |
|---|---|---|---|
| Target Compound | 4-Br, 4-Cl | Predicted 8–15 μM | 4.2 |
| VC7322979 | 4-Cl, 4-Cl | 12.3 μM | 3.9 |
| AKOS004950454 | 4-F, 4-Cl | 18.7 μM | 3.6 |
| VC6768623 | 4-OCH₃, 4-Cl | 24.5 μM | 2.8 |
The bromine substitution confers increased lipophilicity (LogP +0.3–0.6 vs. chloro analogues), potentially enhancing blood-brain barrier penetration .
Future Research Directions
-
Stereoselective Synthesis: Develop asymmetric routes to access enantiomerically pure forms, as chirality significantly impacts biological activity.
-
Prodrug Modifications: Explore ester-to-amide transformations to improve solubility and bioavailability .
-
Target Identification: Employ chemoproteomics to map protein binding partners, leveraging the bromine atom for photoaffinity labeling.
This compound’s unique combination of halogenated aromatics and dual heterocycles positions it as a promising scaffold for further pharmacological exploration. Collaborative efforts between synthetic chemists and biologists will be essential to unlock its full therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume